

# An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol

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## Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)phenol

Cat. No.: B2461969

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## Foreword

**2-Methoxy-4-(trifluoromethyl)phenol**, a fluorinated aromatic compound, stands as a pivotal intermediate in the synthesis of a diverse array of value-added chemicals. Its unique structural features—a phenol hydroxyl group, a methoxy group, and an electron-withdrawing trifluoromethyl group—impart a distinct reactivity profile that has been harnessed in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. This guide provides a comprehensive technical overview of **2-Methoxy-4-(trifluoromethyl)phenol**, from its synthesis and spectral characterization to its reactivity and diverse applications, offering field-proven insights for researchers and developers in the chemical sciences.

## Physicochemical Properties and Structural Elucidation

**2-Methoxy-4-(trifluoromethyl)phenol**, with the CAS number 1027888-79-4, is a substituted phenol characterized by a methoxy group ortho to the hydroxyl group and a trifluoromethyl group at the para position.<sup>[1]</sup> This substitution pattern is key to its chemical behavior and utility in synthesis.

## Molecular and Physical Properties

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	192.14 g/mol	[2]
Appearance	Colorless oil or solid	[3]
Storage	Room temperature, under an inert atmosphere	[2]

The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.[4] This electronic effect, combined with the steric and electronic influence of the methoxy group, dictates the regioselectivity of its reactions.

## Spectral Characterization

A thorough understanding of the spectral properties of **2-Methoxy-4-(trifluoromethyl)phenol** is essential for its identification and for monitoring reactions in which it is a reactant or product. While a comprehensive set of experimentally recorded spectra is not readily available in public databases, the expected spectral characteristics can be reliably predicted based on the analysis of structurally similar compounds.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the trifluoromethyl group. The methoxy group will appear as a singlet, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent-dependent.

**<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the substituents, and the methoxy carbon will appear as a single peak.

**Infrared (IR) Spectroscopy:** The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Strong C-F stretching vibrations from the trifluoromethyl group are expected in the 1100-1300  $\text{cm}^{-1}$  region. Other characteristic peaks will include C-O stretching for the methoxy and phenol groups, and C=C stretching of the aromatic ring.

**Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and fragmentation of the trifluoromethyl group.

## Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol

The synthesis of **2-Methoxy-4-(trifluoromethyl)phenol** can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of production.

### General Synthetic Approach: Methylation of 4-(Trifluoromethyl)phenol

A common and direct method involves the methylation of the corresponding phenol.

Figure 1: General synthesis of **2-Methoxy-4-(trifluoromethyl)phenol**.

This transformation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like potassium carbonate.

### Detailed Experimental Protocol: Synthesis from a Boronic Acid Precursor

A high-yield synthesis has been reported for the closely related isomer, 2-methoxy-5-(trifluoromethyl)phenol, from its corresponding boronic acid.[3] This method can be adapted for the synthesis of **2-Methoxy-4-(trifluoromethyl)phenol**.

Reaction Scheme:

Figure 2: Synthesis from a boronic acid precursor.

### Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask, add 2-methoxy-4-(trifluoromethyl)phenylboronic acid (1.0 equivalent).
- **Solvent Addition:** Add ethanol to the flask.
- **Oxidation:** Add a 30% aqueous solution of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
- **Heating:** Stir the reaction mixture at 80°C for approximately 2 hours.
- **Work-up:**
  - Concentrate the reaction mixture under reduced pressure.
  - Dilute the residue with water.
  - Wash the aqueous mixture with an aqueous solution of sodium sulfite.
  - Extract the aqueous layer with ethyl acetate.
  - Combine the organic layers.
  - Wash the combined organic layers with brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Concentrate the organic layer under reduced pressure to obtain the product.

This method has been reported to provide a high yield (95%) for the 5-trifluoromethyl isomer and is expected to be efficient for the 4-trifluoromethyl isomer as well.[3]

## Chemical Reactivity and Key Transformations

The reactivity of **2-Methoxy-4-(trifluoromethyl)phenol** is governed by the interplay of its three functional groups.

Figure 3: Reactivity map of **2-Methoxy-4-(trifluoromethyl)phenol**.

- **Phenolic Hydroxyl Group:** The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions.
- **Aromatic Ring:** The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the methoxy and hydroxyl groups are activating and ortho, para-directing. The overall regioselectivity of electrophilic substitution will be a balance of these directing effects.
- **Trifluoromethyl Group:** This group is generally stable to most reaction conditions but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.

## Applications in Industry and Research

The unique combination of functional groups in **2-Methoxy-4-(trifluoromethyl)phenol** makes it a valuable building block in several key industries.

### Agrochemicals

This phenol is a key intermediate in the synthesis of modern herbicides and pesticides.<sup>[1]</sup> The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.<sup>[4]</sup> For instance, derivatives of **2-Methoxy-4-(trifluoromethyl)phenol** have been investigated for the development of novel herbicides with high selectivity and low environmental impact.<sup>[1]</sup>

### Pharmaceuticals

In the pharmaceutical industry, the incorporation of a trifluoromethyl group can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.<sup>[4]</sup> **2-Methoxy-4-(trifluoromethyl)phenol** serves as a precursor for the synthesis of various pharmaceutical agents. While specific examples of blockbuster drugs derived directly from this intermediate are not widely publicized, its structural motif is found in compounds being investigated for various therapeutic areas.

### Materials Science

The trifluoromethyl group can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic properties.[4] Research has explored the use of trifluoromethyl-substituted phenols in the synthesis of high-performance polymers, including polycarbonates.[5] The resulting materials have potential applications in advanced coatings and specialty plastics.

## Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling **2-Methoxy-4-(trifluoromethyl)phenol**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]
- Storage: Store in a well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere.[6] It is also noted to be light-sensitive and hygroscopic.[6]
- First Aid:
  - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]
  - In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
  - If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]
  - If swallowed: Immediately call a poison center or doctor. Rinse mouth.[6]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9][10]

## Conclusion

**2-Methoxy-4-(trifluoromethyl)phenol** is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the combination of hydroxyl, methoxy, and trifluoromethyl groups, provide a platform for the creation of complex molecules with tailored functionalities. Its demonstrated and potential applications in agrochemicals, pharmaceuticals, and materials science underscore its importance in both academic research and industrial development. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the advancement of chemical innovation.

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